molecular formula C8H9FN2O2 B13272937 (3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid

(3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid

Cat. No.: B13272937
M. Wt: 184.17 g/mol
InChI Key: LZGXQXMEWAOLCH-LURJTMIESA-N
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Description

(3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid is a compound that features an amino group and a fluoropyridine moiety attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of a Suzuki cross-coupling reaction, where a boronic acid derivative of the fluoropyridine is coupled with a halogenated propanoic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification steps such as crystallization or chromatography are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluoropyridine moiety can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the fluorine atom can result in various substituted pyridine derivatives .

Scientific Research Applications

(3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the amino and propanoic acid groups.

    3-amino-2-fluoropyridine: Contains both the amino and fluoropyridine moieties but lacks the propanoic acid group.

    3-(5-fluoropyridin-2-yl)propanoic acid: Similar structure but without the amino group.

Uniqueness

(3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid is unique due to the combination of the amino group, fluoropyridine moiety, and propanoic acid backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(3S)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1

InChI Key

LZGXQXMEWAOLCH-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1F)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=NC=C1F)C(CC(=O)O)N

Origin of Product

United States

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